molecular formula C14H18N2O2 B2476830 (3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide CAS No. 1396677-84-1

(3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide

Cat. No. B2476830
CAS RN: 1396677-84-1
M. Wt: 246.31
InChI Key: XXPYBTZFANXCFJ-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide, also known as Isx-9, is a small molecule drug that has gained attention in the scientific community due to its potential applications in neuroregeneration and neuroprotection. Isx-9 is a derivative of adamantane, a cyclic hydrocarbon that has been used in the development of antiviral and antiparkinsonian drugs. Isx-9 has been shown to promote neuronal differentiation and enhance the survival of neurons, making it a promising candidate for the treatment of neurodegenerative diseases.

Scientific Research Applications

Antimicrobial Activity

Research demonstrates that derivatives similar to (3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide have significant antimicrobial properties. For instance, the study on N′-Heteroarylidene-1-adamantylcarbohydrazides and their analogues found that these compounds exhibit potent broad-spectrum antimicrobial activity, including effectiveness against Gram-positive bacteria, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans (El-Emam et al., 2012).

Anti-inflammatory and Antifungal Activities

Another study focused on the synthesis of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, revealing that these compounds, similar in structure to (3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide, showed good anti-inflammatory activity and marked antifungal activity against Candida albicans (Kadi et al., 2007).

Synthesis and Structural Insights

Research into the synthesis and structure of molecules containing the adamantane moiety, including (3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide, provides valuable insights into their chemical properties and potential applications. For example, studies on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines offer insights from crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, revealing the significance of noncovalent interactions in stabilizing these compounds (El-Emam et al., 2020).

Polymer Science

The compound's framework has also found applications in polymer science. Research on the synthesis and characterization of new polyamides containing adamantyl and diamantyl moieties in the main chain indicates the potential of adamantane derivatives in creating materials with unique properties, such as high thermal stability and mechanical strength (Chern et al., 1998).

Catalysis

Adamantane derivatives have been explored for their catalytic properties as well. A study on the isomerization of alkanes on sulfated zirconia highlighted how adamantyl hydride transfer species can enhance isomerization rates and selectivity, suggesting a role for adamantane derivatives in refining catalytic processes (Iglesia et al., 1993).

properties

IUPAC Name

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(16-12-7-15-18-8-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h7-11H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPYBTZFANXCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CON=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide

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